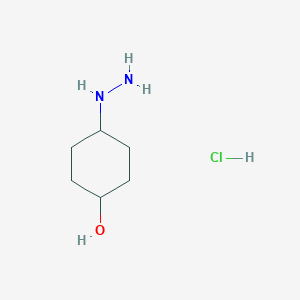
4-Hydrazinylcyclohexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinylcyclohexanol hydrochloride is an organic compound with the molecular formula C6H15ClN2O. It is a derivative of cyclohexanol, where a hydrazine group is attached to the fourth position of the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylcyclohexanol hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then reduced to yield the desired product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylcyclohexanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Replacement of the hydrazine group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .
Scientific Research Applications
4-Hydrazinylcyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Hydrazinylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinylcyclohexanone
- 4-Hydrazinylcyclohexane
- Cyclohexanol, 4-hydrazinyl-
Uniqueness
4-Hydrazinylcyclohexanol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and solubility, making it a valuable reagent in various applications .
Properties
Molecular Formula |
C6H15ClN2O |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
4-hydrazinylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h5-6,8-9H,1-4,7H2;1H |
InChI Key |
SATOIAGOXHKYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















